![molecular formula C17H17BrN4O5 B1623241 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide CAS No. 76337-89-8](/img/structure/B1623241.png)
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is a complex organic compound with a unique structure that includes a glycinamide backbone, a benzoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide typically involves multiple steps, including the nitration of benzoyl compounds and the subsequent coupling with glycinamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification systems to achieve the necessary scale and quality. The process must adhere to stringent safety and environmental regulations due to the potentially hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzoyl compounds.
Scientific Research Applications
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially modulating their activity. The benzoyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: A precursor to various dyes and pharmaceuticals.
4-Nitrobenzoic acid: Used in the synthesis of anesthetics like procaine.
3-Nitrobenzoic acid: Utilized in the preparation of 3-aminobenzoic acid, which is used in dye synthesis.
Uniqueness
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76337-89-8 |
|---|---|
Molecular Formula |
C17H17BrN4O5 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C17H16N4O5.BrH/c18-9-15(22)20-16(23)10-19-14-7-6-12(21(25)26)8-13(14)17(24)11-4-2-1-3-5-11;/h1-8,19H,9-10,18H2,(H,20,22,23);1H |
InChI Key |
QVWJCUJDVACOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
Key on ui other cas no. |
76337-89-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


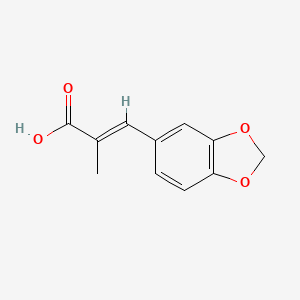
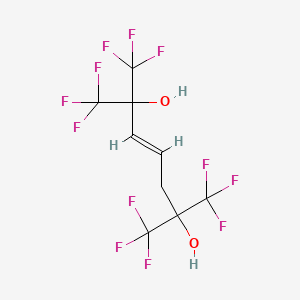
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

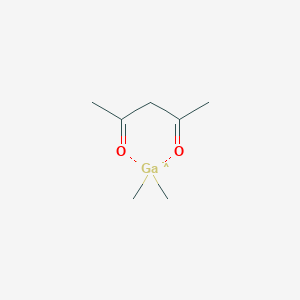

![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)

![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)

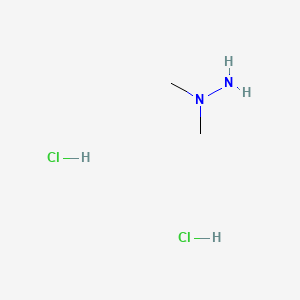
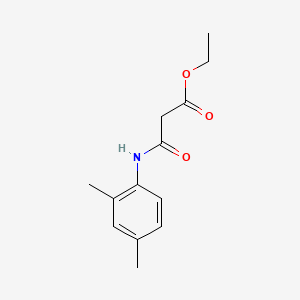

![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)
